3-Amino-4-(isopentyloxy)benzoic acid
Overview
Description
3-Amino-4-(isopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-Amino-4-(isopentyloxy)benzoic acid” is a derivative of benzoic acid, which is often used in food preservatives and cosmetics. Benzoic acid and its derivatives generally target microbial cells, inhibiting their growth and reproduction .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Benzoic acid derivatives are often involved in pathways related to microbial metabolism .
Pharmacokinetics
Benzoic acid is usually rapidly absorbed and metabolized in the liver, then excreted in the urine .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” would be. Benzoic acid derivatives often result in the inhibition of microbial growth .
Action Environment
The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzoic acid is more effective in acidic environments .
Biochemical Analysis
Biochemical Properties
The compound contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry . These groups can participate in various biochemical reactions, such as the formation of amide bonds or ionization under physiological pH .
Cellular Effects
Similar compounds with amino and carboxylic acid groups can influence cellular processes by interacting with proteins, enzymes, and other biomolecules .
Molecular Mechanism
It can be hypothesized that the compound may interact with biomolecules through its amino and carboxylic acid groups, potentially influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
There is no available data on the temporal effects of 3-Amino-4-(isopentyloxy)benzoic acid in laboratory settings. The stability and degradation of the compound would be important factors to consider in any experimental design .
Dosage Effects in Animal Models
No studies have been conducted to evaluate the dosage effects of this compound in animal models. Therefore, it is not possible to comment on any potential threshold effects or toxicities at high doses .
Metabolic Pathways
The compound could potentially be metabolized by enzymes that act on amino acids or carboxylic acids .
Transport and Distribution
The compound’s chemical structure suggests that it could potentially interact with transporters or binding proteins .
Subcellular Localization
Its chemical structure does not contain any obvious targeting signals or post-translational modifications that would direct it to specific cellular compartments .
Properties
IUPAC Name |
3-amino-4-(3-methylbutoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXLOVISGRZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.